1-Iodo-2-(3-methyl-butyl)-benzene
Description
1-Iodo-2-(3-methyl-butyl)-benzene is an ortho-substituted iodoarene featuring a benzene ring with an iodine atom at position 1 and a branched 3-methyl-butyl group at position 2. The 3-methyl-butyl substituent likely corresponds to a -(CH₂)₂CH(CH₃) chain, though the exact structural confirmation requires further spectroscopic validation. This compound is hypothesized to serve as a precursor in cross-coupling reactions, leveraging the iodine atom’s reactivity in metal-catalyzed transformations . Its alkyl substituent may influence electronic and steric properties, distinguishing it from other iodoarenes with electron-withdrawing or aromatic substituents.
Properties
CAS No. |
869658-61-7 |
|---|---|
Molecular Formula |
C11H15I |
Molecular Weight |
274.14 g/mol |
IUPAC Name |
1-iodo-2-(3-methylbutyl)benzene |
InChI |
InChI=1S/C11H15I/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
AVUBIGJOVYTJKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=CC=CC=C1I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
1-Iodo-2-(trifluoromethyl)benzene (C₇H₄F₃I)
- Substituent : Strongly electron-withdrawing trifluoromethyl (-CF₃) group.
- Impact : Reduces electron density at the iodine site, enhancing its susceptibility to nucleophilic substitution. The -CF₃ group directs electrophilic reactions to the para position due to its meta-directing nature .
- Applications : Used in redox-catalyzed nucleophilic substitutions (e.g., with imidazole derivatives) .
1-Iodo-2-((3-methylbut-2-en-1-yl)oxy)benzene
- Substituent : Ether-linked 3-methylbut-2-enyl group (electron-donating).
- The alkene moiety offers sites for further functionalization (e.g., cyclization or oxidation) .
- Synthesis: Produced via Williamson ether synthesis (62% yield) using 2-iodophenol and 1-bromo-3-methylbut-2-ene under reflux with K₂CO₃ .
1-Iodo-2-(propan-2-yloxy)benzene (C₉H₁₁IO)
- Substituent : Isopropyl ether (-OCH(CH₃)₂), a moderate electron-donating group.
- Impact: Enhances solubility in non-polar solvents due to the bulky alkyl group. NMR data (δ 1.76–1.80 ppm for methyl groups) align with steric shielding effects .
1-Iodo-3,4-methylenedioxybenzene
- Substituent : Methylenedioxy ring (-O-CH₂-O-), creating a fused dioxole structure.
- Impact : The electron-rich dioxole ring directs reactivity toward electrophilic substitution at specific positions, useful in synthesizing bioactive molecules (e.g., benzodioxole derivatives) .
Physical and Chemical Properties
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